Enhanced RORγt Inverse Agonist Activity of 4-Fluoro Substitution vs. Hydrogen, Chloro, and Trifluoromethyl Analogs
In a direct head-to-head comparison of indole-based RORγt inverse agonists, the 4-fluorophenyl substituted derivative (compound 15) exhibits an IC50 of 8 nM, with a maximal efficacy of 92% in a FRET assay [1]. This performance is quantitatively distinct from the unsubstituted 4-H analog (compound 14, IC50 = 3 nM, max = 65%), the 4-Cl analog (compound 16, IC50 = 4 nM, max = 99%), and the 4-CF3 analog (compound 13, IC50 = 5 nM, max = 104%) [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) / Maximal Efficacy (% max) |
|---|---|
| Target Compound Data | IC50 = 8 nM; Max Efficacy = 92% |
| Comparator Or Baseline | 4-H analog: IC50 = 3 nM, Max = 65%; 4-Cl analog: IC50 = 4 nM, Max = 99%; 4-CF3 analog: IC50 = 5 nM, Max = 104% |
| Quantified Difference | The 4-F derivative shows a 2.7-fold decrease in potency relative to 4-H, but a 41.5% increase in maximal efficacy; it is 2-fold less potent than 4-Cl but has a slightly lower efficacy (7% decrease); it is 1.6-fold less potent than 4-CF3 and has an 11.5% lower maximal efficacy. |
| Conditions | RORγt FRET (Fluorescence Resonance Energy Transfer) assay and Th17 cell assay. |
Why This Matters
This data is critical for researchers prioritizing efficacy over potency, as the 4-F compound achieves near-complete target engagement at slightly higher concentrations compared to the 4-Cl analog, while avoiding the potential off-target effects associated with the more lipophilic 4-CF3 group.
- [1] Bogenstaetter, M., Limberg, A., Overkleeft, H. S., & van der Marel, G. A. (2013). Table 3. SAR of Substituents on LHS Phenyl of Indoles. In Structure-Activity Relationship of RORγt Inverse Agonists Based on an Indole Scaffold. PMC Article PMC4027777. View Source
